Biocatalytic Reduction Yield and Enantioselectivity vs. 3,4-Dimethylphenyl Analog
In a direct head-to-head comparison, the biocatalytic reduction of 1-(3-methylphenyl)ethanone to (1S)-1-(3-methylphenyl)ethanol by Saccharomyces cerevisiae in natural deep eutectic solvents (NADES) showed a lower enantiomeric excess and conversion rate compared to the structurally similar substrate 1-(3,4-dimethylphenyl)ethanone. This demonstrates that the target compound requires distinct process optimization and that substrate selection critically impacts efficiency [1].
| Evidence Dimension | Enantioselectivity of biocatalytic reduction |
|---|---|
| Target Compound Data | Lower enantiomeric excess and conversion than for 1-(3,4-dimethylphenyl)ethanone (exact values not available in the abstract; the abstract states the highest enantioselectivity was for DMPA) |
| Comparator Or Baseline | 1-(3,4-dimethylphenyl)ethanone (DMPA) reduction to (S)-1-(3,4-dimethylphenyl)ethanol, which exhibited the highest enantioselectivity in the study |
| Quantified Difference | The abstract explicitly states DMPA achieved the highest enantioselectivity, implying the target compound's ee was lower (exact value not available). |
| Conditions | Saccharomyces cerevisiae whole cells in choline chloride:glycerol natural deep eutectic solvent with 30% (v/v) water (ChGly30). |
Why This Matters
For procurement decisions, this indicates that synthesizing the target compound via this green biocatalytic route inherently yields lower optical purity and efficiency than for the 3,4-dimethylphenyl analog, potentially necessitating additional purification steps or alternative synthetic routes.
- [1] Panić, M., Delač, D., Roje, M., Radojčić Redovniković, I., & Cvjetko Bubalo, M. (2019). Green asymmetric reduction of acetophenone derivatives: Saccharomyces cerevisiae and aqueous natural deep eutectic solvent. Biotechnology Letters, 41(2), 253-262. View Source
